molecular formula C12H12ClN3 B2849385 (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride CAS No. 1256643-67-0; 1609406-86-1

(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Cat. No.: B2849385
CAS No.: 1256643-67-0; 1609406-86-1
M. Wt: 233.7
InChI Key: XQMLNGLTDWWOCF-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a benzyl group attached to the imidazole ring and an acetonitrile group at the 5-position of the ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and appropriate ligands.

Major Products:

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Primary amines.

    Substitution: Substituted imidazole compounds with different functional groups.

Scientific Research Applications

(1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)acetonitrile hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzyl group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1256643-67-0; 1609406-86-1

Molecular Formula

C12H12ClN3

Molecular Weight

233.7

IUPAC Name

2-(3-benzylimidazol-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C12H11N3.ClH/c13-7-6-12-8-14-10-15(12)9-11-4-2-1-3-5-11;/h1-5,8,10H,6,9H2;1H

InChI Key

XQMLNGLTDWWOCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC#N.Cl

solubility

not available

Origin of Product

United States

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